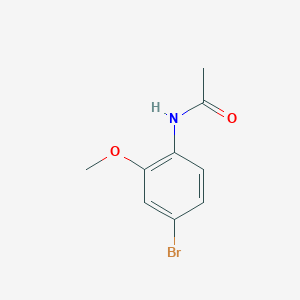
N-(4-bromo-2-methoxyphenyl)acetamide
Descripción general
Descripción
The compound "N-(4-bromo-2-methoxyphenyl)acetamide" is a chemical entity that has been the subject of various studies due to its potential pharmacological properties and its role as an intermediate in organic synthesis. The compound features a bromo and a methoxy substituent on a phenyl ring, which is further connected to an acetamide group. This structure is of interest in the field of medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reaction sequences. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction with chlorotrimethylsilane followed by transsilylation . Similarly, the synthesis of N-(4-bromo-2-methoxyphenyl)acetamide could involve halogenation and methoxylation steps on the phenyl ring, followed by the introduction of the acetamide group. The Leuckart reaction has been used to synthesize related compounds, indicating that it could be a viable method for synthesizing N-(4-bromo-2-methoxyphenyl)acetamide as well .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, has been characterized by various spectroscopic methods. The dihedral angles between the phenyl rings and the acetamide unit provide insight into the conformational preferences of these molecules. Intermolecular hydrogen bonding and other non-covalent interactions, such as C-H...pi contacts, can influence the crystal packing and stability of these compounds .
Chemical Reactions Analysis
The presence of functional groups such as bromo, methoxy, and acetamide allows for a variety of chemical reactions. Bromo substituents can participate in further substitution reactions, while the methoxy group can be involved in demethylation or etherification reactions. The acetamide moiety can undergo hydrolysis, aminolysis, or can act as a nucleophile in various organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-bromo-2-methoxyphenyl)acetamide would be influenced by its functional groups. The bromo group would increase the molecular weight and could affect the boiling point and density. The methoxy group could contribute to the solubility of the compound in organic solvents. The acetamide group would influence the melting point and could also participate in hydrogen bonding, affecting the compound's solubility in water and its crystalline properties .
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Agents
- Scientific Field : Pharmacology and Oncology .
- Summary of Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
- Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Herbicidal Properties
- Scientific Field : Agriculture.
- Summary of Application : Bifenox, a compound similar to N-(4-bromo-2-methoxyphenyl)acetamide, has been extensively studied for its herbicidal properties.
- Methods of Application : It has been used in combination with other herbicides to enhance its effectiveness and reduce the risk of weed resistance.
- Results : Bifenox has been found to be effective in controlling a wide range of grassy weeds.
- Chemical Structure : The compound has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 . The IUPAC name for the compound is N-(4-bromo-2-methoxyphenyl)acetamide .
- Safety Information : The compound has certain safety considerations. For example, it has been classified with the signal word “Warning” and hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
- Chemical Structure : The compound has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 . The IUPAC name for the compound is N-(4-bromo-2-methoxyphenyl)acetamide .
- Safety Information : The compound has certain safety considerations. For example, it has been classified with the signal word “Warning” and hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBMBUYHWMWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394838 | |
| Record name | N-(4-bromo-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methoxyphenyl)acetamide | |
CAS RN |
143360-01-4 | |
| Record name | N-(4-Bromo-2-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143360-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromo-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
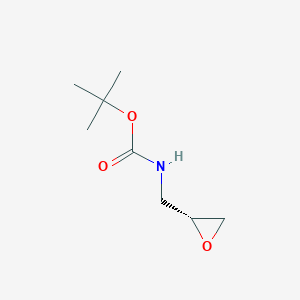
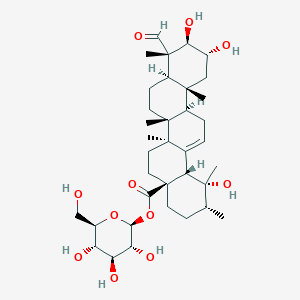
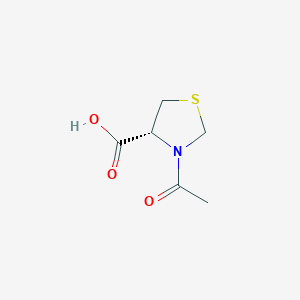
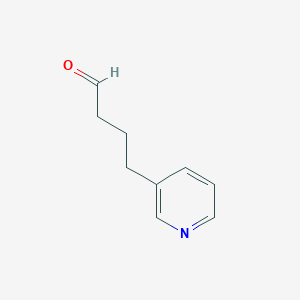

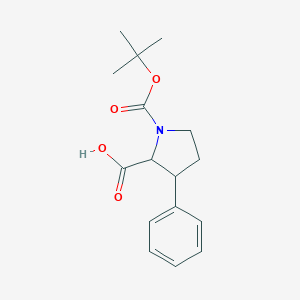
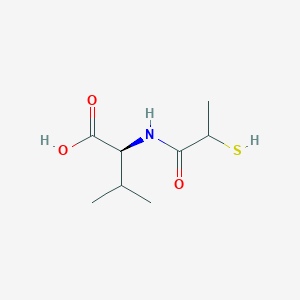
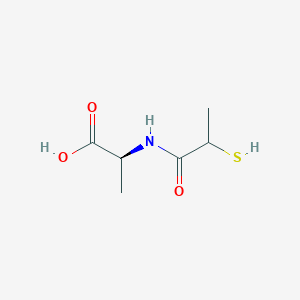
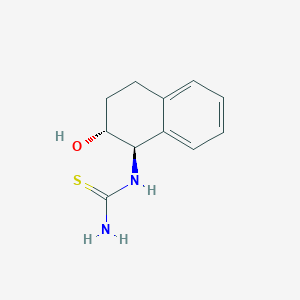
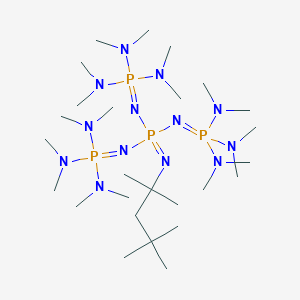
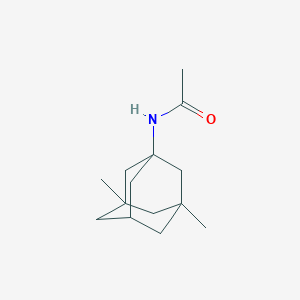
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)